molecular formula C7H4F3NO2 B119990 6-(Trifluoromethyl)nicotinic acid CAS No. 231291-22-8

6-(Trifluoromethyl)nicotinic acid

Cat. No. B119990
M. Wt: 191.11 g/mol
InChI Key: JNYLMODTPLSLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethylnicotinic acid is a white powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Trifluoromethylpyridines, including 6-(Trifluoromethyl)nicotinic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethyl)nicotinic acid is C7H4F3NO2 .


Chemical Reactions Analysis

6-(Trifluoromethyl)nicotinic acid is involved in various chemical reactions. For instance, it is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

6-Trifluoromethylnicotinic acid is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .

Scientific Research Applications

Synthesis and Industrial Applications

The development of safe and economical synthesis methods for derivatives of 6-(trifluoromethyl)nicotinic acid has been a significant focus, particularly as intermediates in the creation of novel anti-infective agents. A noteworthy process involves trifluoromethylation utilizing an affordable system, highlighting the compound's role in synthesizing biologically active molecules (Mulder et al., 2013).

Chemical Synthesis and Characterization

Another aspect of research delves into the regioselective cross-coupling reactions of 6-(trifluoromethyl)nicotinic acid derivatives, demonstrating the carboxylic acid anion moiety's utility as a tunable directing group. This approach facilitates the selective synthesis of substituted nicotinic acids, contributing to diverse applications in chemical synthesis (Houpis et al., 2010).

Antioxidant and Vasorelaxant Properties

Research into thionicotinic acid derivatives has shown these compounds' potential as novel antioxidants and vasorelaxants. They exhibit dose-dependent maximal vasorelaxation and significant antioxidant activity, suggesting therapeutic potential for cardiovascular diseases (Prachayasittikul et al., 2010).

Anti-inflammatory and Atherosclerosis Prevention

A significant discovery is the anti-inflammatory effects of nicotinic acid and its receptor GPR109A in atherosclerosis prevention. It's shown that nicotinic acid can reduce atherosclerosis progression independently of its lipid-modifying effects through GPR109A activation on immune cells, suggesting a novel approach to treating cardiovascular diseases (Lukasova et al., 2011).

Herbicidal Applications

Furthermore, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrated excellent herbicidal activity against certain plants, highlighting potential applications in agricultural chemistry (Yu et al., 2021).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry , nicotinic acid analogs are explored for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia and cancer progression. This underscores the versatility of 6-(trifluoromethyl)nicotinic acid derivatives in developing new therapeutic agents (Mohammad et al., 2017).

Safety And Hazards

When handling 6-(Trifluoromethyl)nicotinic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .

Future Directions

The use of 6-(Trifluoromethyl)nicotinic acid and its derivatives in the agrochemical and pharmaceutical industries is expected to continue to grow . For instance, compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, indicating potential future directions for research and development .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYLMODTPLSLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380558
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)nicotinic acid

CAS RN

231291-22-8
Record name 6-Trifluoromethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.